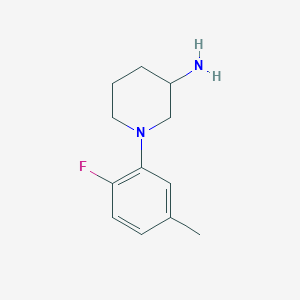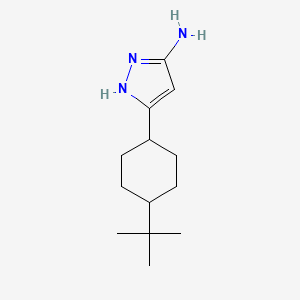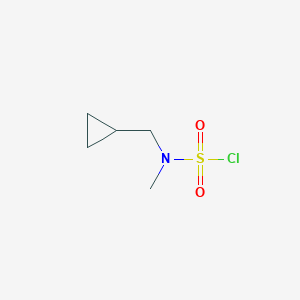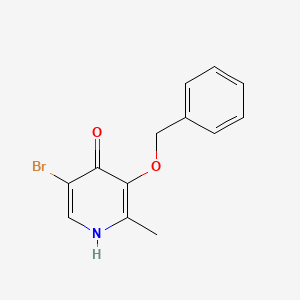
3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, and common names .
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions used to produce it. This can include various methods such as condensation reactions, catalytic processes, or multicomponent reactions .Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic techniques and is often represented using structural formulas .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying its reactivity, the products formed during the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility . Chemical properties refer to how the compound reacts with other substances, including its reactivity and flammability .Applications De Recherche Scientifique
Synthesis and Reactivity
3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol and its derivatives are primarily used in the field of synthetic chemistry, particularly as building blocks for pharmaceuticals and agrochemicals. The compound's viability for cross-coupling reactions such as Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions has been explored to synthesize biologically relevant targets (Verdelet et al., 2011).
Antioxidant Properties
Some studies have focused on the antioxidant properties of pyridinol derivatives. For example, the radical-scavenging ability of derivatives synthesized through a Cu-catalyzed benzyloxylation/catalytic hydrogenation sequence has been explored. These compounds, including 3-pyridinols, have shown promise as antioxidants due to their increased acidities, which render them susceptible to significant kinetic solvent effects compared to phenols (Nara et al., 2008).
Additionally, a series of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally similar to 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol, have been studied for their interesting antioxidant properties. These pyridinols have been found to be effective phenolic chain-breaking antioxidants, potentially due to their stability to air oxidation and reactivity toward peroxyl radicals in organic solutions (Wijtmans et al., 2004).
Complexation and Transport of Cations
Pyridinol derivatives have also been used in the synthesis of novel crown ether compounds. These compounds have shown potential in complexation and proton-coupled transport of selected cations, making them interesting candidates for specific biochemical applications (Huszthy et al., 2001).
Photophysical Properties
The compound and its derivatives have been involved in the creation of lanthanide coordination compounds. These complexes have been characterized using spectroscopic techniques and have been assessed for their photophysical properties, demonstrating potential applications in materials science, particularly due to their interesting light harvesting and luminescent properties (Sivakumar et al., 2011).
Synergistic Antioxidant Systems
3-Pyridinols and 5-pyrimidinols, closely related to 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol, have been studied for their use in synergistic antioxidant systems. These compounds, when used in combination with common phenolic antioxidants, have shown to function in a synergistic manner to inhibit autoxidation, providing a basis for designing co-antioxidant systems with lower loadings of more expensive antioxidants but which are equally efficacious (Valgimigli et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-methyl-3-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-9-13(12(16)11(14)7-15-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPDVDCGESIMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



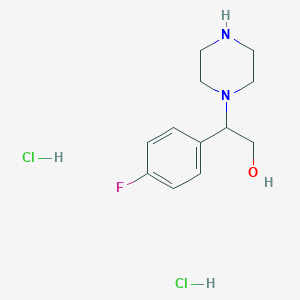

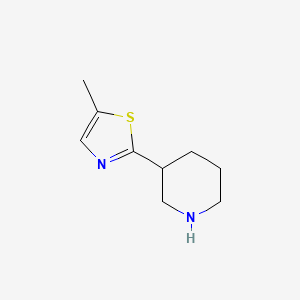
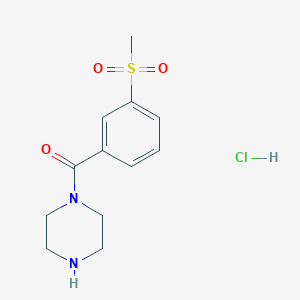
![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)
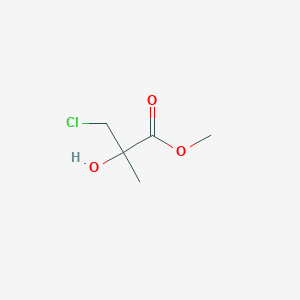
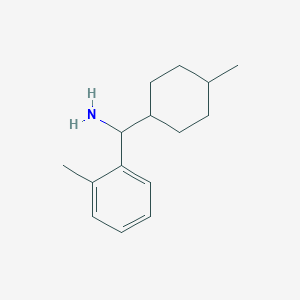
![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)
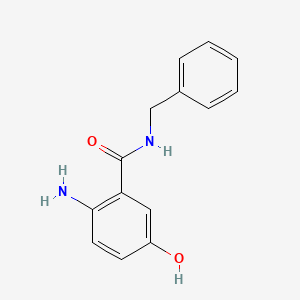
![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)
![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)
